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Compound of Interest

3-Chloro-5-fluoro-4-
Compound Name:
hydroxybenzaldehyde

cat. No.: B1585950

An In-Depth Technical Guide to 3-Chloro-5-fluoro-4-hydroxybenzaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and
professionals engaged in drug development and medicinal chemistry. It details the essential
physicochemical properties, synthesis, analytical characterization, and strategic applications of
3-Chloro-5-fluoro-4-hydroxybenzaldehyde, a key halogenated aromatic building block.

Core Compound Identification and Properties

3-Chloro-5-fluoro-4-hydroxybenzaldehyde is a substituted aromatic aldehyde. The strategic
placement of chloro, fluoro, hydroxyl, and formyl groups on the benzene ring makes it a
versatile intermediate for introducing specific functionalities into more complex molecules. Its
unique electronic and steric properties are of significant interest in the design of novel
therapeutic agents.

The core physicochemical properties are summarized below, providing a foundational dataset
for experimental design and computational modeling.
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Property Value Source
Molecular Formula C7HaCIFO2 [1112]
Molecular Weight 174.56 g/mol [1]
Exact Mass 174.555 Da [2]
CAS Number 870704-13-5 [11[2]
Appearance White solid [1]
Melting Point 134-138 °C [2][3]
Boiling Point 226.4 £ 35.0 °C at 760 mmHg [2]
Density 1.5+0.1 g/cm3 [2]
Flash Point 90.7£25.9°C [2]
InChi Key CDDFZGUCZWWMGL- 2]

UHFFFAOYSA-N

Synthesis and Mechanistic Rationale

The synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde is efficiently achieved via the
formylation of a corresponding substituted phenol. The described method utilizes the Duff
reaction, a well-established method for introducing a formyl group onto an electron-rich
aromatic ring.

Expertise & Rationale: The choice of 2-Chloro-6-fluorophenol as the starting material is critical.
The hydroxyl group is a potent activating group, directing the electrophilic aromatic substitution
to the ortho and para positions. In this case, the para position is targeted for formylation.
Hexamethylenetetramine serves as the formylating agent, which, in the acidic medium of
trifluoroacetic acid (TFA), generates the electrophilic iminium ion species necessary for the
reaction. TFA acts as both the solvent and the acidic catalyst, facilitating the reaction at a
moderate temperature of 60 °C. This approach avoids the harsh conditions required by other
formylation methods, such as the Vilsmeier-Haack or Gattermann reactions, making it suitable
for substrates with sensitive functional groups.
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Experimental Protocol: Synthesis via Duff Reaction[1]

This protocol is a self-validating system; successful synthesis is confirmed by the analytical
characterization detailed in the subsequent section.

Materials:

e 2-Chloro-6-fluorophenol

o Hexamethylenetetramine (HMTA)

» Trifluoroacetic acid (TFA)

o Diethyl ether (Et20)

 Brine (saturated NaCl solution)

e Magnesium sulfate (MgSOa)

« Silica gel for column chromatography
e Hexane

o Ethyl acetate (EtOAC)

Procedure:

In a suitable reaction vessel, dissolve 2-chloro-6-fluorophenol (3.5 mmol) and
hexamethylenetetramine (3.5 mmol, 1.0 equivalent) in trifluoroacetic acid (3 mL).

« Stir the reaction mixture at 60 °C for 16 hours. Monitor the reaction progress using Thin
Layer Chromatography (TLC).

e Upon completion, cool the mixture to room temperature and pour it into ice-water (20 mL).

o Extract the aqueous mixture with diethyl ether (3 x 20 mL).

» Combine the organic fractions and wash with brine (25 mL).
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e Dry the organic layer over anhydrous magnesium sulfate (MgSOa), filter, and evaporate the
solvent under reduced pressure.

 Purify the resulting crude product by column chromatography on silica gel, using a
hexane:ethyl acetate (7:3) solvent system as the eluent.

o Combine the fractions containing the pure product and evaporate the solvent to yield 3-
Chloro-5-fluoro-4-hydroxybenzaldehyde as a white solid (yield: 40%).[1]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde.
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Analytical Characterization for Structural

Verification

Rigorous analytical characterization is paramount to confirm the identity and purity of the

synthesized compound. The following spectroscopic data provides unambiguous evidence for

the structure of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde.

Technique

Data Interpretation

1H NMR

(500 MHz, CDCIs) 8 (ppm): 9.83 (d, J = 2.1 Hz,
1H), 7.74-7.71 (m, 1H), 7.59 (dd, J = 9.6, 1.8
Hz, 1H), 6.12 (s, 1H). The singlet at 9.83 ppm is
characteristic of the aldehyde proton. The
signals between 7.59-7.74 ppm correspond to
the aromatic protons, and the singlet at 6.12

ppm is attributed to the hydroxyl proton.[1]

13C NMR

(126 MHz, CDCIs) 5 (ppm): 188.8, 151.6 (d, J =
248.2 Hz), 146.2 (d, J = 15.3 Hz), 129.7 (d, J =
5.4 Hz), 127.5 (d, J = 3.1 Hz), 122.7, 115.4 (d, J
= 18.5 Hz). The signal at 188.8 ppm confirms
the aldehyde carbonyl carbon. The large
coupling constant (J = 248.2 Hz) for the signal
at 151.6 ppm is indicative of the carbon directly
bonded to fluorine. The other doublets arise

from smaller C-F couplings over multiple bonds.

[1]

F NMR

The presence of a signal in the 1°F NMR
spectrum confirms the incorporation of fluorine

into the aromatic ring.[1]

HRMS

Calculated for C7H3CIFO2 [M-H]~: 172.9811.
Found: 172.9809. The high-resolution mass
spectrometry data provides an exact mass that
is consistent with the molecular formula,
confirming the elemental composition of the

molecule.[1]

© 2025 BenchChem. All rights reserved.

6/9 Tech Support


https://www.benchchem.com/product/b1585950?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/3-chloro-5-fluoro-4-hydroxybenzaldehyde.htm
https://www.chemicalbook.com/synthesis/3-chloro-5-fluoro-4-hydroxybenzaldehyde.htm
https://www.chemicalbook.com/synthesis/3-chloro-5-fluoro-4-hydroxybenzaldehyde.htm
https://www.chemicalbook.com/synthesis/3-chloro-5-fluoro-4-hydroxybenzaldehyde.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Utility in Drug Discovery and Medicinal Chemistry

3-Chloro-5-fluoro-4-hydroxybenzaldehyde is classified as a bulk drug intermediate,
underscoring its role in the synthesis of active pharmaceutical ingredients (APIs).[2] The
functional groups present on the molecule serve as versatile handles for further chemical
transformations.

» Aldehyde Group: This group is a key electrophilic center. It readily participates in reactions
such as aldol condensations, Wittig reactions, reductive aminations, and the formation of
hydrazones and other imine derivatives.[4] This allows for the extension of the molecular
scaffold and the introduction of diverse functionalities. For instance, similar fluorinated
hydroxybenzaldehydes are used to synthesize curcuminoid analogs with potent activity
against human ovarian cancer cell lines and to create hydrazone derivatives that act as anti-
inflammatory agents.[4]

o Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to modulate
solubility and pharmacokinetic properties. It also influences the electronic nature of the ring
and can patrticipate in hydrogen bonding interactions with biological targets.

+ Halogen Atoms (Cl, F): The presence of chlorine and fluorine atoms is of particular
importance in medicinal chemistry. Fluorine can enhance metabolic stability, improve binding
affinity by participating in specific interactions (e.g., with amide backbones), and modulate
the pKa of nearby functional groups.[4] Chlorine can also improve binding through halogen
bonding and occupy lipophilic pockets in target proteins.

The combination of these features makes this compound an attractive starting point for building
libraries of novel compounds for screening in various therapeutic areas.

Safety, Handling, and Storage
As a chemical intermediate, proper handling is essential to ensure laboratory safety.
e Hazard Identification: The compound is classified as acutely toxic (Category 3, Oral).[2]

o Precautionary Measures: Standard personal protective equipment (PPE), including safety
goggles, gloves, and a lab coat, must be worn. Work should be conducted in a well-
ventilated fume hood. Avoid ingestion, inhalation, and contact with skin and eyes.[2]
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e Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work
area.[2]

» Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.
Keep the container tightly sealed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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